molecular formula C20H24N2OS B249168 1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-2-PHENYL-1-ETHANONE

1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-2-PHENYL-1-ETHANONE

Cat. No.: B249168
M. Wt: 340.5 g/mol
InChI Key: ZPVCAXQFIPNNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-2-PHENYL-1-ETHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-methylsulfanyl-benzyl group and a phenyl-ethanone moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-2-PHENYL-1-ETHANONE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 4-methylsulfanyl-benzyl group: This step involves the nucleophilic substitution reaction of the piperazine ring with 4-methylsulfanyl-benzyl chloride.

    Attachment of the phenyl-ethanone moiety: The final step involves the acylation of the substituted piperazine with phenylacetyl chloride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-2-PHENYL-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phenyl-ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-2-PHENYL-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-2-PHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors in the nervous system. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-2-PHENYL-1-ETHANONE can be compared with other similar compounds, such as:

    1-[4-(Methylsulfanyl)benzyl]hydrazine: This compound shares the methylsulfanyl-benzyl group but differs in the presence of a hydrazine moiety instead of the piperazine ring.

    1-(Methylsulfanyl)-4-[4-(Methylsulfanyl)benzyl]benzene: This compound has a similar benzyl group but lacks the piperazine and phenyl-ethanone moieties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C20H24N2OS/c1-24-19-9-7-18(8-10-19)16-21-11-13-22(14-12-21)20(23)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3

InChI Key

ZPVCAXQFIPNNCV-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3

solubility

28.9 [ug/mL]

Origin of Product

United States

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